molecular formula C19H33NO2 B13708022 N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide CAS No. 1159826-02-4

N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B13708022
CAS No.: 1159826-02-4
M. Wt: 307.5 g/mol
InChI Key: RDROZMXLWOJMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound with the molecular formula C19H33NO2 It is characterized by the presence of a tetrahydropyran ring substituted with two cyclohexyl groups and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide typically involves the reaction of 2,6-dicyclohexyl-4-hydroxytetrahydropyran with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the acetamide by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. Additionally, the cyclohexyl groups may enhance the compound’s hydrophobic interactions with lipid membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dicyclohexyloxan-4-yl)acetamide: A structurally similar compound with a different ring system.

    4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane: Another related compound with similar functional groups.

Uniqueness

N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide is unique due to its specific combination of a tetrahydropyran ring and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

1159826-02-4

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

IUPAC Name

N-(2,6-dicyclohexyloxan-4-yl)acetamide

InChI

InChI=1S/C19H33NO2/c1-14(21)20-17-12-18(15-8-4-2-5-9-15)22-19(13-17)16-10-6-3-7-11-16/h15-19H,2-13H2,1H3,(H,20,21)

InChI Key

RDROZMXLWOJMJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(OC(C1)C2CCCCC2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.